molecular formula C20H29BN2O4 B12084575 5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B12084575
M. Wt: 372.3 g/mol
InChI Key: RSYGNIAMJGXLSQ-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached through a palladium-catalyzed borylation reaction using a suitable boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the pyrazole ring or the dioxaborolane moiety, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane moiety but lacks the pyrazole ring and methoxyphenyl group.

    4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: This compound has a similar methoxyphenyl group and dioxaborolane moiety but differs in the core structure.

Uniqueness

The uniqueness of 5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the pyrazole ring and the dioxaborolane moiety allows for diverse applications in various fields of research.

Properties

Molecular Formula

C20H29BN2O4

Molecular Weight

372.3 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C20H29BN2O4/c1-14-18(21-26-19(2,3)20(4,5)27-21)17(23(6)22-14)13-25-12-15-8-10-16(24-7)11-9-15/h8-11H,12-13H2,1-7H3

InChI Key

RSYGNIAMJGXLSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)COCC3=CC=C(C=C3)OC

Origin of Product

United States

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